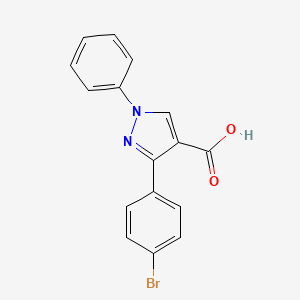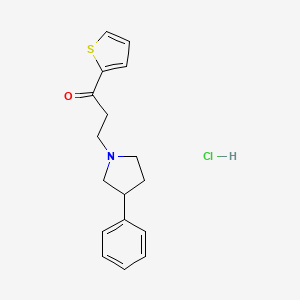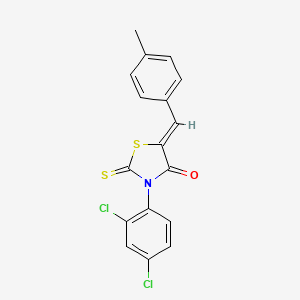
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” belongs to the class of pyrazoles, which are heterocyclic chemical compounds with a natural or synthetic origin . Pyrazoles have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .
Wissenschaftliche Forschungsanwendungen
Materials Science and Photophysics
- Phthalocyanine Synthesis : The compound serves as a precursor in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines. These macrocycles find applications in organic electronics, sensors, and photovoltaics .
Neurotoxicity Research
- AchE Activity and Oxidative Stress : A derivative of this compound was investigated for its neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Further studies could elucidate its impact on neurodegenerative diseases.
Safety and Hazards
The safety data sheet for a related compound, 4-Bromophenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrazoline derivatives, which share a similar structure, have been reported to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of ache . A reduction in AChE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound may influence the cholinergic pathway by modulating AChE activity . This could lead to an increase in acetylcholine levels at the synapse, affecting nerve signal transmission . Additionally, pyrazoline derivatives have been associated with the modulation of reactive oxygen species (ROS) . An increase in ROS can lead to oxidative stress, affecting various cellular components .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets AChE, it could lead to changes in nerve signal transmission, potentially affecting behavior and movement . If it modulates ROS, it could influence oxidative stress levels, potentially leading to cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron compounds, is influenced by mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJKAHGYFKISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386822 | |
| Record name | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
5862-35-1 | |
| Record name | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)


![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
